Amino-PEG4-alcohol (CAS 86770-74-3) is a discrete, monodisperse polyethylene glycol (PEG) derivative featuring a terminal primary amine and a terminal hydroxyl group. This heterobifunctional structure makes it a valuable building block for covalently linking molecules where precise control over spacer length is critical. Its primary utility is in bioconjugation, drug delivery systems like Antibody-Drug Conjugates (ADCs) and PROTACs, and surface modification, where the defined four-unit PEG chain provides a balance of hydrophilicity, steric spacing, and conformational flexibility.
Substituting Amino-PEG4-alcohol with polydisperse PEG mixtures or even other discrete-length analogs is a primary source of process variability and product failure. Polydisperse PEGs create heterogeneous conjugates, complicating characterization, compromising batch-to-batch reproducibility, and potentially increasing immunogenicity. Using a PEG linker that is too short (e.g., PEG2) or too long (e.g., PEG8) can significantly alter the binding affinity, steric hindrance, and pharmacokinetic properties of the final construct. In sensitive systems like PROTACs or ligand-receptor binding assays, a deviation of even a few ethylene glycol units can be the difference between optimal and negligible activity, making precise, monodisperse linkers a prerequisite for reproducible outcomes.
Amino-PEG4-alcohol is a monodisperse compound, meaning every molecule has the exact same molecular weight and length, with a polydispersity index (PDI) of 1.0. This contrasts sharply with conventional, polymer-derived PEGs, which are polydisperse mixtures of various chain lengths. Using a monodisperse reagent eliminates a significant source of batch-to-batch variability in ADC and other conjugate manufacturing, simplifying characterization and improving product consistency.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 (structurally defined) |
| Comparator Or Baseline | Conventional Polydisperse PEGs (PDI > 1.0) |
| Quantified Difference | Eliminates heterogeneity in linker length |
| Conditions | Material specification for bioconjugation precursors |
Guarantees batch-to-batch reproducibility in manufacturing processes, a critical requirement for therapeutic and diagnostic development.
In a comparative study of Gastrin-Releasing Peptide Receptor (GRPR) ligands, increasing the PEG linker length from PEG2 to PEG4 resulted in a measurable decrease in binding affinity. The IC50 for the natGa-NOTA-PEG2-RM26 ligand was 3.1 ± 0.2 nM, which increased to 5.4 ± 0.4 nM when a PEG4 linker was used. This demonstrates that for certain ligand-receptor systems, a shorter, more constrained linker is beneficial, and extending the length to PEG4 or beyond can negatively impact target engagement.
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | 5.4 ± 0.4 nM (for PEG4 linker) |
| Comparator Or Baseline | PEG2 Linker (3.1 ± 0.2 nM) |
| Quantified Difference | 74% increase in IC50 (lower affinity) compared to PEG2 |
| Conditions | Binding assay for natGa-NOTA-PEGn-RM26 ligand to Gastrin-Releasing Peptide Receptor (GRPR) |
For applications requiring tight receptor binding, selecting the precise PEG4 length is a rational design choice to balance spacing and affinity, whereas a longer PEG may compromise biological activity.
The defined structure of Amino-PEG4-alcohol and its derivatives is well-suited for incorporation into automated solid-phase synthesis protocols, a common method for producing peptides and oligonucleotides. For example, Fmoc-protected versions of PEG4 linkers can be coupled to N-terminal amines on a resin with extended reaction times (2-4 hours) to ensure high coupling efficiency, a standard adjustment for sterically demanding building blocks. This contrasts with the difficulty of incorporating polydisperse PEGs into solid-phase workflows, which would result in an indefinable final product mixture.
| Evidence Dimension | Process Compatibility |
| Target Compound Data | Integrates into standard SPPS cycles with established protocols (e.g., Fmoc deprotection, HBTU/HATU activation). |
| Comparator Or Baseline | Polydisperse PEG reagents |
| Quantified Difference | Enables synthesis of a single, characterizable product vs. an intractable mixture. |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) workflow |
This compound is a reliable raw material for automated synthesis processes, enabling the creation of complex, discrete biomolecules without requiring post-synthesis purification of linker-related impurities.
The monodisperse nature of Amino-PEG4-alcohol is critical for the synthesis of PROTACs and ADCs, where linker length directly influences ternary complex stability and pharmacokinetic profiles. Using this exact linker ensures that every conjugate molecule is identical, eliminating the product heterogeneity and analytical challenges associated with polydisperse linkers and leading to more reliable and reproducible preclinical data.
For applications like peptide-drug conjugates or targeted imaging agents, linker length is a key variable for optimizing target engagement. As shown in receptor binding studies, a PEG4 linker can offer a distinct affinity profile compared to shorter or longer analogs. Procuring Amino-PEG4-alcohol allows for rational design where a specific, intermediate spacer length is hypothesized to be optimal for balancing target access and binding energy.
As a building block, derivatives of Amino-PEG4-alcohol are readily integrated into standard solid-phase peptide synthesis (SPPS) workflows. This enables the precise, site-specific incorporation of a hydrophilic spacer with a reactive handle, facilitating the production of well-defined, functionalized biomolecules without the complex purification challenges posed by polydisperse reagents.
Corrosive;Irritant